3-Bromo-4-diethoxymethyl-pyridine
Description
3-Bromo-4-diethoxymethyl-pyridine is a brominated pyridine derivative featuring a diethoxymethyl substituent at the 4-position and a bromine atom at the 3-position. Pyridine derivatives are widely studied for their biological activities, including antimicrobial and antitumor properties .
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
3-bromo-4-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-12-7-9(8)11/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
DGQWDNCGCXQZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C=NC=C1)Br)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
a) 3-Bromo-5-(dimethoxymethyl)pyridine
- Structure : Bromine at 3-position, dimethoxymethyl at 5-position.
- Comparison: The dimethoxymethyl group (vs. The 5-position substitution may alter electronic effects on the pyridine ring, affecting reactivity in nucleophilic aromatic substitution .
b) 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
- Structure : Bromine at 5-position, dimethoxymethyl at 2-position, and methoxy at 3-position.
- The bromine’s position (5 vs. 3) influences regioselectivity in further reactions .
Substituent Electronic and Steric Effects
a) 3-Bromo-4-(N,N-dimethyl)amino pyridine
- Structure: Bromine at 3-position, dimethylamino at 4-position.
- Comparison: The dimethylamino group is a stronger electron donor than diethoxymethyl, increasing ring basicity. This could enhance coordination to metal catalysts but reduce stability under acidic conditions .
b) 4-Bromo-3-ethoxypyridine
- Structure : Bromine at 4-position, ethoxy at 3-position.
- Comparison : The ethoxy group’s smaller size compared to diethoxymethyl may lower steric hindrance, facilitating reactions at the bromine site. However, the bromine’s position (4 vs. 3) may lead to different reaction pathways, such as Suzuki-Miyaura coupling .
Functional Group Impact on Physical Properties
a) 3-Bromo-4-methylpyridine
- Structure : Bromine at 3-position, methyl at 4-position.
- Comparison : The methyl group is less polar than diethoxymethyl, resulting in lower solubility in polar solvents. Its simplicity may favor cost-effective synthesis but limits functionalization opportunities .
b) 3-Amino-5-bromo-4-methylpyridine
- Structure: Bromine at 5-position, methyl at 4-position, and amino at 3-position.
- Comparison: The amino group introduces hydrogen-bonding capability, improving crystallinity.
Alkoxy-Substituted Derivatives
a) 5-Bromo-4-methyl-2-(3-methylbutoxy)pyridine
- Structure : Branched 3-methylbutoxy group at 2-position.
- Comparison : The bulky alkoxy substituent may hinder π-π stacking in solid-state structures, reducing melting points compared to diethoxymethyl analogs. This could influence material science applications .
Key Research Findings and Data Gaps
- Reactivity : Bromine at the 3-position (as in the target compound) is more reactive toward palladium-catalyzed couplings than bromine at the 4- or 5-positions due to electronic and steric factors .
- Synthetic Challenges: The diethoxymethyl group’s stability under acidic or basic conditions remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
